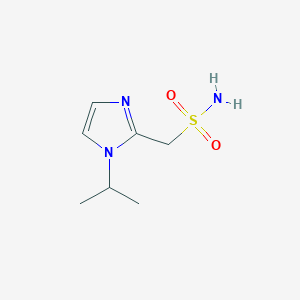![molecular formula C12H17F2NO4 B11756869 Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige bicyclische Struktur aus, die eine tert-Butoxycarbonylgruppe und zwei Fluoratome umfasst. Das Vorhandensein dieser funktionellen Gruppen trägt zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Racemischem-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des bicyclischen Kerns, die Einführung der tert-Butoxycarbonylgruppe und die Einarbeitung der Fluoratome. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Basen, Fluorierungsmittel und Schutzgruppen, um selektive Reaktionen sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies umfasst oft den Einsatz von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionstemperaturen sind entscheidende Faktoren für eine effiziente industrielle Synthese.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Die Fluoratome und die tert-Butoxycarbonylgruppe können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen, wie Amine oder Ether, einführen können.
Wissenschaftliche Forschungsanwendungen
Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Racemischem-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität und Stabilität verbessern, was zu stärkeren Wirkungen führt.
Wirkmechanismus
The mechanism of action of Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability, leading to more potent effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure
- Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich Racemisches-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluor-2-Azabicyclo[2.2.1]Heptan-3-Carbonsäure durch seine einzigartige Kombination aus funktionellen Gruppen und bicyclischer Struktur aus. Dies führt zu unterschiedlichen chemischen Eigenschaften und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C12H17F2NO4 |
|---|---|
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
(3S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-6-4-7(8(15)9(16)17)12(13,14)5-6/h6-8H,4-5H2,1-3H3,(H,16,17)/t6?,7?,8-/m0/s1 |
InChI-Schlüssel |
MECKAPAHVJNZBE-RRQHEKLDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CC1CC2(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
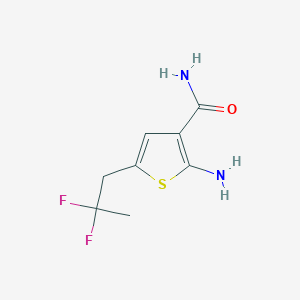
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)

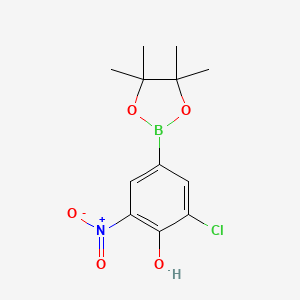
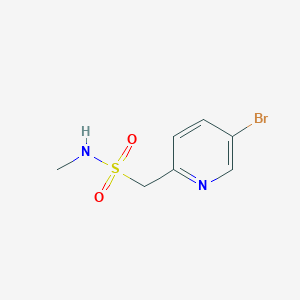
![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)

![[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756851.png)
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
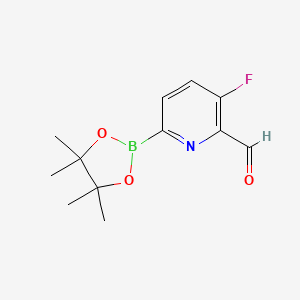
![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
